6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
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Overview
Description
6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that are valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves several steps, including cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common method involves the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution of fluorine atoms is a common reaction for functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including malaria and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects. The incorporation of fluorine atoms enhances its binding affinity to the target enzymes, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific substitution pattern, which includes two fluorine atoms and a methoxybenzyl group.
Properties
Molecular Formula |
C17H14F2N2O2 |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
6,8-difluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H14F2N2O2/c1-22-13-4-2-10(3-5-13)9-23-15-7-11-6-12(18)8-14(19)16(11)21-17(15)20/h2-8H,9H2,1H3,(H2,20,21) |
InChI Key |
JOEPNKZDMHIWIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC(=CC(=C3N=C2N)F)F |
Origin of Product |
United States |
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